(Tyr65,Phe67)-C5a (65-74) (human), also known by its CAS number 157952-15-3, is a synthetic peptide derived from the human complement component C5a. This compound is notable for its role in immune system modulation and has garnered attention for its potential applications in immunotherapy. The peptide consists of a sequence of amino acids that includes tyrosine at position 65 and phenylalanine at position 67, which are critical for its biological activity.
The peptide is synthesized through chemical methods designed to replicate the natural structure of C5a, which is a potent anaphylatoxin involved in inflammatory responses. C5a is generated during complement activation and plays a significant role in recruiting immune cells to sites of infection or injury.
(Tyr65,Phe67)-C5a (65-74) (human) is classified as a peptide compound within the broader category of immunomodulators. It is specifically recognized for its interaction with C5a receptors, influencing various immune responses.
The synthesis of (Tyr65,Phe67)-C5a (65-74) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular formula of (Tyr65,Phe67)-C5a (65-74) is C55H85N15O16S, with a molecular weight of approximately 1244.419 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
The three-dimensional structure of the peptide can be influenced by the conformational flexibility of its backbone, which can adopt various forms depending on environmental conditions.
(Tyr65,Phe67)-C5a (65-74) undergoes specific interactions with C5a receptors on immune cells, which can lead to various downstream signaling pathways associated with inflammation and immune response.
The binding of this peptide to its receptor can trigger:
These reactions are crucial for understanding how this compound can modulate immune responses.
The mechanism by which (Tyr65,Phe67)-C5a (65-74) exerts its effects involves binding to the C5a receptor (C5aR). This interaction initiates a cascade of intracellular signaling that enhances immune cell activation.
Research indicates that this peptide can significantly increase the contraction of human umbilical arteries, serving as a surrogate indicator for macrophage activation, thus demonstrating its potential as an immunostimulant .
(Tyr65,Phe67)-C5a (65-74) has several potential applications in scientific research and therapeutic contexts:
The C-terminal region (residues 65–74) of human complement component C5a (hC5a) constitutes the minimal receptor-activating domain, while the N-terminal helical bundle primarily governs receptor binding affinity. Native hC5a(65–74) (Ile-Ser-His-Lys-Asp-Met-Gln-Leu-Gly-Arg) exhibits weak potency (~155 µM) in macrophage activation assays. Rational design strategies have focused on optimizing this decapeptide sequence to enhance receptor selectivity, conformational stability, and proteolytic resistance while minimizing neutrophil-mediated inflammatory responses. Key modifications include strategic residue substitutions, introduction of non-natural amino acids, and backbone engineering to bias the peptide toward bioactive conformations recognized by C5a receptor 1 (C5aR1/CD88) on mononuclear phagocytes [2] [7] [8].
Table 1: Key C5a(65-74) Analogues and Their Receptor Selectivity Profiles
| Peptide | Sequence | Receptor Selectivity Profile | Primary Functional Outcome |
|---|---|---|---|
| Native C5a(65-74) | ISHKD MQLGR | Low potency, non-selective | Baseline chemotactic activity |
| EP54 | YSFKPPPD-AlaR | 775-fold ↑ vs. native in HUA | Selective macrophage activation |
| EP67 | YSFKDMP(N-MeL)aR | 3000-fold ↑ HUA vs. PMN selectivity | Hypotension without neutropenia |
| [Tyr65,Phe67]-C5a(65-74) | YSFKDMQLGR | Enhanced helical stability | Optimized C5aR1 binding affinity |
Selective activation of mononuclear phagocytes (macrophages, dendritic cells) over granulocytes (neutrophils) requires precise modulation of C5aR1 signaling. The first-generation analogue EP54 ([Tyr⁶⁵,Phe⁶⁷,Pro⁶⁹,Pro⁷¹,D-Ala⁷³]C5a(65-74)) incorporated multiple substitutions:
EP54 exhibited 775-fold increased potency (200 nM vs. 155 µM) in human umbilical artery (HUA) contraction assays—a surrogate for macrophage activation—while showing minimal stimulation of neutrophil degranulation. This demonstrated that sequence modifications could decouple monocyte/neutrophil activation, a critical step toward therapeutic safety [2] [8].
The [Tyr65,Phe67]-C5a(65-74) analogue (YSFKDMQLGR) exemplifies structure-guided stabilization of the bioactive conformation. Biophysical analyses reveal:
Further optimization addressed scale-up challenges and refined conformational control:
Table 2: Impact of Backbone Modifications on Peptide Properties
| Modification | Structural Effect | Functional Consequence | Scale-Up Advantage |
|---|---|---|---|
| N-methyl-Leu72 | Enforces trans peptide bond; stabilizes type II β-turn | 3000-fold ↑ selectivity for macrophages vs. neutrophils | 40% ↑ coupling efficiency vs. Pro |
| D-Ala73 | Induces left-handed helix; blocks carboxypeptidase | 9.5-45% ↑ cytokine secretion from monocytes | 60% ↑ yield in HPLC purification |
| Cha71 | Hydrophobic packing; β-turn stabilization | Retains 85% macrophage activation efficacy | 50% ↓ synthesis cost vs. Pro |
These targeted modifications yielded EP67 (YSFKDMP[MeL]aR), which exhibits 3000-fold greater selectivity for macrophage-mediated HUA contraction versus neutrophil degranulation compared to earlier analogues. Crucially, EP67 induces hypotensive responses in vivo (indicating C5aR1 activation) without accompanying neutropenia—validating the success of conformational biasing in achieving cellular selectivity [2] [6] [8].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8